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Compound of Interest

Compound Name:
Ethyl 6-oxopiperidine-3-

carboxylate

Cat. No.: B1339317 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a

plausible synthetic route for ethyl 6-oxopiperidine-3-carboxylate (CAS 146059-76-9), a

heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the

limited availability of published experimental spectra for this specific molecule, this document

presents a combination of predicted data and expected values derived from the analysis of its

constituent functional groups.

Molecular Structure and Properties
Ethyl 6-oxopiperidine-3-carboxylate possesses a six-membered lactam ring functionalized

with an ethyl carboxylate group at the 3-position. Its structure combines key pharmacophoric

elements, making it a valuable scaffold for further chemical elaboration.

Molecular Formula: C₈H₁₃NO₃

Molecular Weight: 171.19 g/mol

IUPAC Name: ethyl 6-oxo-3-piperidinecarboxylate
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The following sections summarize the expected and predicted spectroscopic data for ethyl 6-
oxopiperidine-3-carboxylate. These values are based on established principles of NMR and

IR spectroscopy and predicted mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are predicted for a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

The chemical shifts (δ) are expressed in parts per million (ppm).

Table 1: Expected ¹H NMR Spectroscopic Data

Protons Multiplicity
Expected
Chemical Shift
(ppm)

Coupling
Constants (Hz)

Assignment

NH Broad Singlet 6.0 - 8.0 -
Lactam Amide

Proton

O-CH₂-CH₃ Quartet ~ 4.1 - 4.2 J ≈ 7.1
Ethyl Ester

Methylene

H3 Multiplet ~ 3.3 - 3.5 -
Methine proton α

to Ester

H2 (axial) Multiplet ~ 3.2 - 3.4 -
Methylene α to

Amide N

H2 (equatorial) Multiplet ~ 3.0 - 3.2 -
Methylene α to

Amide N

H4, H5 Multiplet ~ 1.8 - 2.4 -
Ring Methylene

Protons

O-CH₂-CH₃ Triplet ~ 1.2 - 1.3 J ≈ 7.1
Ethyl Ester

Methyl

Table 2: Expected ¹³C NMR Spectroscopic Data
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Carbon
Expected Chemical Shift
(ppm)

Assignment

C=O (Ester) ~ 172 Ester Carbonyl

C=O (Lactam) ~ 170 Amide Carbonyl

O-CH₂-CH₃ ~ 61 Ethyl Ester Methylene

C3 ~ 50 Methine Carbon α to Ester

C2 ~ 45
Methylene Carbon α to Amide

N

C4, C5 ~ 20 - 30 Ring Methylene Carbons

O-CH₂-CH₃ ~ 14 Ethyl Ester Methyl

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the lactam and ethyl

ester functional groups.

Table 3: Expected IR Absorption Bands

Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

N-H (Lactam) Stretching 3200 - 3400 Medium, Broad

C-H (Aliphatic) Stretching 2850 - 3000 Medium

C=O (Ester) Stretching ~ 1735 Strong

C=O (Lactam) Stretching ~ 1670 Strong

C-O (Ester) Stretching 1150 - 1250 Strong

Mass Spectrometry (MS)
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Mass spectrometry data is predicted for electrospray ionization (ESI) in positive ion mode. The

table lists the expected mass-to-charge ratios (m/z) for common adducts.

Table 4: Predicted Mass Spectrometry Data (ESI+)

Adduct Formula Calculated m/z

[M+H]⁺ [C₈H₁₄NO₃]⁺ 172.0968

[M+Na]⁺ [C₈H₁₃NNaO₃]⁺ 194.0787

[M+K]⁺ [C₈H₁₃KNO₃]⁺ 210.0527

Experimental Protocols
This section outlines a plausible synthetic route and standard analytical procedures for the

characterization of ethyl 6-oxopiperidine-3-carboxylate.

Synthesis via Dieckmann Condensation
The target compound can be synthesized via an intramolecular Dieckmann condensation of an

appropriate acyclic amino-diester precursor.

3.1.1 Synthesis of Diethyl 2-(2-(ethoxycarbonyl)ethylamino)acetate

To a solution of ethyl glycinate hydrochloride (1 equiv.) in ethanol, add triethylamine (2.2

equiv.) and ethyl acrylate (1.1 equiv.).

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride and

concentrate the filtrate under reduced pressure.

Purify the resulting crude oil by column chromatography on silica gel to yield the pure amino-

diester precursor.

3.1.2 Dieckmann Condensation to Ethyl 6-oxopiperidine-3-carboxylate
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Prepare a solution of sodium ethoxide (1.1 equiv.) in anhydrous toluene or tetrahydrofuran

(THF) under an inert atmosphere (e.g., nitrogen or argon).

Heat the solution to reflux.

Add a solution of the amino-diester precursor (1 equiv.) in the same anhydrous solvent

dropwise to the refluxing sodium ethoxide solution over a period of 1-2 hours.

Continue refluxing for an additional 2-4 hours after the addition is complete.

Cool the reaction mixture to room temperature and then quench by pouring it into a mixture

of ice and dilute hydrochloric acid, adjusting the pH to ~5-6.

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 6-
oxopiperidine-3-carboxylate.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide

(DMSO-d₆) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).

IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR)

spectrometer. The sample can be analyzed as a thin film on a NaCl plate or as a KBr pellet.

Mass Spectrometry: High-resolution mass spectra (HRMS) are acquired using an ESI-TOF

(Electrospray Ionization-Time of Flight) mass spectrometer in positive ion mode.

Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process,

as well as the expected structural correlations from NMR data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1339317?utm_src=pdf-body
https://www.benchchem.com/product/b1339317?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis and Characterization Workflow
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Caption: Workflow for the synthesis and characterization.

Caption: Expected key proton correlations for the molecule.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 6-
oxopiperidine-3-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1339317#spectroscopic-data-nmr-ir-ms-
of-ethyl-6-oxopiperidine-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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